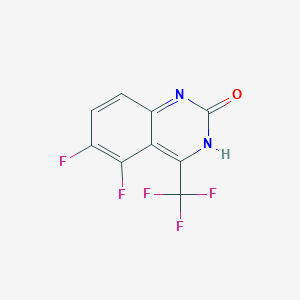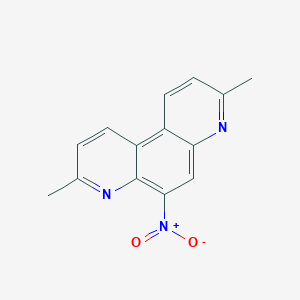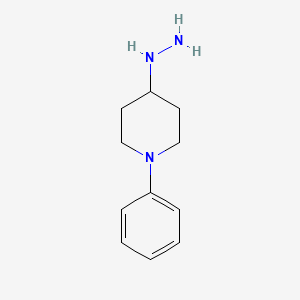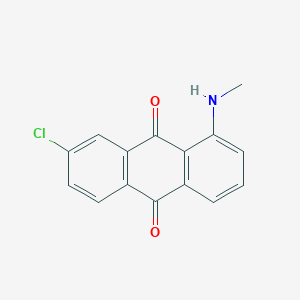
7-Chloro-1-(methylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione , is an organic compound with the molecular formula C₁₆H₁₄N₂O₂ . It belongs to the anthraquinone class of compounds. Anthraquinones are yellow, highly crystalline solids that are poorly soluble in water but dissolve in hot organic solvents. They are found in nature and have various applications in industry and research .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps. One common route starts with the chlorination of anthraquinone, followed by amination to introduce the methylamino group. The final step is the introduction of the chloro substituent. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using established processes. Researchers and manufacturers typically adapt existing methods to produce this compound when needed.
Análisis De Reacciones Químicas
Reactivity: 7-Chloro-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction of the quinone moiety yields hydroquinones.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Amination: Methylamine or other amine sources.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The major products depend on the specific reaction conditions. For example, chlorination leads to the formation of 7-chloroanthraquinone, while amination introduces the methylamino group.
Aplicaciones Científicas De Investigación
7-Chloro-1-(methylamino)anthracene-9,10-dione finds applications in various fields:
Chemistry: Used as a precursor for other anthraquinone derivatives.
Biology: Investigated for its biological activities, such as enzyme inhibition.
Medicine: Its potential therapeutic properties are still under exploration.
Industry: Although not widely used, it has applications in dye formulations and other chemical processes.
Mecanismo De Acción
The exact mechanism by which 7-Chloro-1-(methylamino)anthracene-9,10-dione exerts its effects depends on the context. In biological systems, it may interact with specific molecular targets or pathways, but further research is needed to fully elucidate its mechanisms.
Comparación Con Compuestos Similares
7-Chloro-1-(methylamino)anthracene-9,10-dione stands out due to its unique combination of chloro, methylamino, and hydroxy groups. Similar compounds include other anthraquinones, such as 1,3,6-trihydroxyanthraquinone (alizarin) and 1,3,8-trihydroxyanthraquinone (purpurin) .
Propiedades
Número CAS |
61100-56-9 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
7-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)11-7-8(16)5-6-9(11)14(10)18/h2-7,17H,1H3 |
Clave InChI |
WEALJLQXRMIVCU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


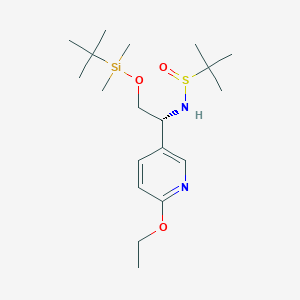
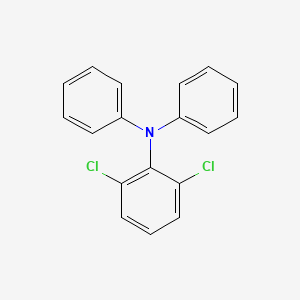
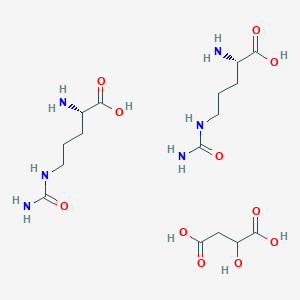
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
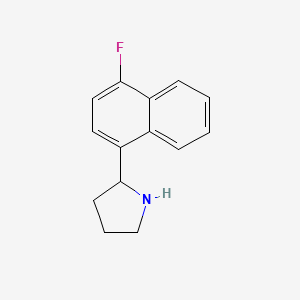
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
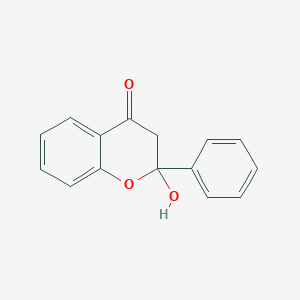
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
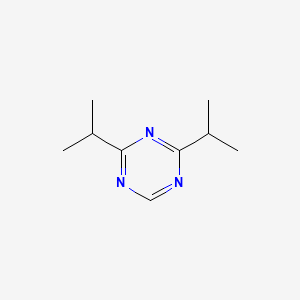
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
